SR-3737 vs. SR-3576: Divergent p38 Selectivity Despite Near-Identical JNK3 Binding
In a direct head-to-head comparison from the same study, SR-3737 (indazole class) exhibits potent inhibition of both JNK3 and p38, whereas SR-3576 (aminopyrazole class) displays exceptional selectivity for JNK3 over p38. The difference in p38 inhibitory potency is greater than 6,600-fold between the two compounds [1]. This divergence occurs despite nearly identical binding modes to JNK3, with a root mean square deviation (RMSD) of only 0.33 Å between the indazole and aminopyrazole classes [1].
| Evidence Dimension | p38 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 3 nM |
| Comparator Or Baseline | SR-3576: >20 µM (>20,000 nM) |
| Quantified Difference | >6,666-fold difference in p38 potency |
| Conditions | Biochemical kinase assay; homogeneous time-resolved fluorescence (HTRF); p38α enzyme; 30 min reaction time; 11 µM ATP; 10-point titration from 10 pM to 2 µM [1] |
Why This Matters
This data establishes SR-3737 as a dual JNK3/p38 inhibitor suitable for studies requiring concurrent pathway blockade, while SR-3576 is restricted to JNK3-selective investigations, directly informing experimental design and reagent procurement.
- [1] Kamenecka T, Habel J, Duckett D, Chen W, Ling YY, Frackowiak B, Jiang R, Shin Y, Song X, LoGrasso P. Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38. J Biol Chem. 2009;284(19):12853-12861. View Source
